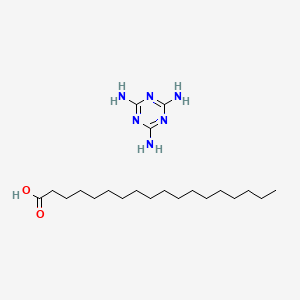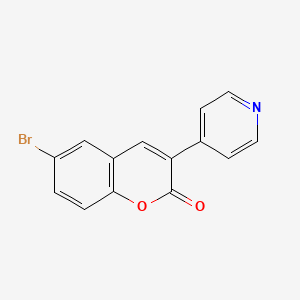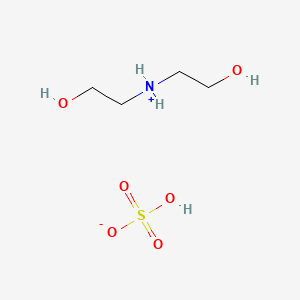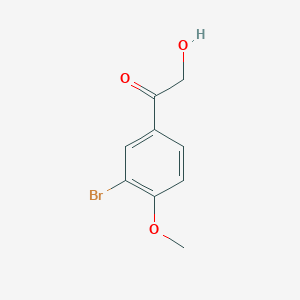
3-((2-(3-Nitrophenyl)-1H-indol-3-yl)methyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-(3-Nitrophenyl)-1H-indol-3-yl)methyl)-4(3H)-quinazolinone is a complex organic compound that features a quinazolinone core structure substituted with an indole and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(3-Nitrophenyl)-1H-indol-3-yl)methyl)-4(3H)-quinazolinone typically involves multi-step organic reactionsThe final step involves the formation of the quinazolinone ring through cyclization reactions under specific conditions such as the use of strong acids or bases as catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-((2-(3-Nitrophenyl)-1H-indol-3-yl)methyl)-4(3H)-quinazolinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Strong acids or bases, such as sulfuric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction may produce amino-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-((2-(3-Nitrophenyl)-1H-indol-3-yl)methyl)-4(3H)-quinazolinone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-((2-(3-Nitrophenyl)-1H-indol-3-yl)methyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((2-(3-Nitrophenyl)-1H-indol-3-yl)methyl)-4(3H)-quinazolinone: shares structural similarities with other quinazolinone derivatives and indole-based compounds.
Quinazolinone Derivatives: These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Indole-Based Compounds: Indole derivatives are widely studied for their pharmacological activities and are found in many natural products and synthetic drugs.
Uniqueness
The uniqueness of this compound lies in its combined structural features of quinazolinone, indole, and nitrophenyl groups. This combination imparts unique chemical reactivity and potential biological activities that are not commonly found in other compounds.
Eigenschaften
CAS-Nummer |
88514-41-4 |
|---|---|
Molekularformel |
C23H16N4O3 |
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
3-[[2-(3-nitrophenyl)-1H-indol-3-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C23H16N4O3/c28-23-18-9-2-3-10-20(18)24-14-26(23)13-19-17-8-1-4-11-21(17)25-22(19)15-6-5-7-16(12-15)27(29)30/h1-12,14,25H,13H2 |
InChI-Schlüssel |
NWYWKKLXUAHCOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC(=CC=C3)[N+](=O)[O-])CN4C=NC5=CC=CC=C5C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


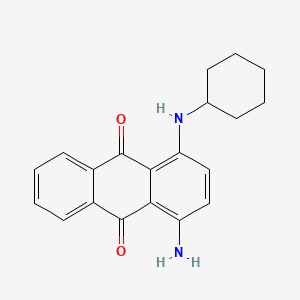
![1,3,5-Tris[4'-(dimethylamino)biphenyl-4-yl]benzene](/img/structure/B13777308.png)

![sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide](/img/structure/B13777330.png)
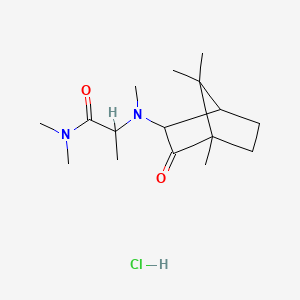
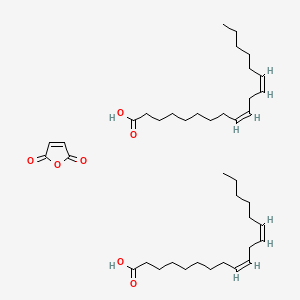
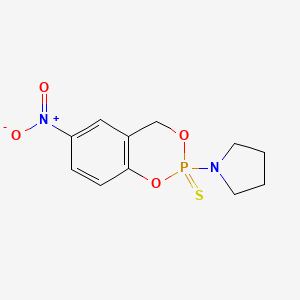
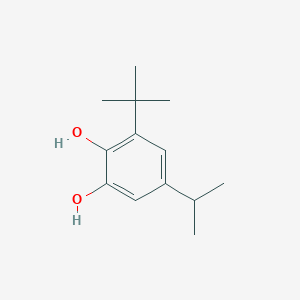
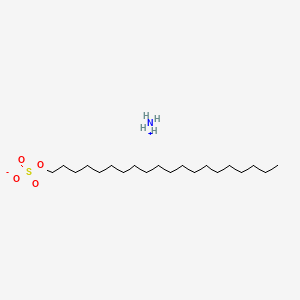
![(4-{(Z)-[4-(4-Methoxybenzoyl)phenyl]-NNO-azoxy}phenyl)(4-methoxyphenyl)methanone](/img/structure/B13777358.png)
